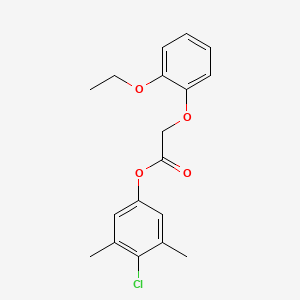
4-chloro-3,5-dimethylphenyl (2-ethoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-chloro-3,5-dimethylphenyl (2-ethoxyphenoxy)acetate" often involves chlorination and acetylation reactions. For example, the chlorination of 2-t-butyl-4,6-dimethylphenol gives rise to chloromethylene compounds and trichloro ketones, showcasing the reactivity of similar molecular structures under chlorination conditions (Hartshorn, Judd, & Robinson, 1986). Furthermore, the condensation of certain chlorophenyl and dihydroxyphenyl compounds with N,N-dimethylformamide dimethyl acetal presents an effective approach for the synthesis of complex molecules, including isoflavones and various heterocycles (Moskvina, Shilin, & Khilya, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-chloro-3,5-dimethylphenyl (2-ethoxyphenoxy)acetate" has been elucidated through techniques such as X-ray crystallography. These studies reveal details about the spatial arrangement of atoms within the molecule and their electronic interactions. For instance, the synthesis and crystal structure analysis of a compound with a similar backbone showed a monoclinic space group, highlighting the complex geometrical arrangement of such molecules (Shi et al., 2007).
Chemical Reactions and Properties
The reactivity of "4-chloro-3,5-dimethylphenyl (2-ethoxyphenoxy)acetate" and similar compounds can be demonstrated through various chemical reactions, including chlorination and nitration, which significantly alter their chemical properties. The chlorination of dimethylphenols, for example, yields chlorocyclohexa-2,5-dienones under specific conditions, showcasing the influence of the reaction medium on the products formed (Gordon et al., 1994).
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-(2-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-4-21-15-7-5-6-8-16(15)22-11-17(20)23-14-9-12(2)18(19)13(3)10-14/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAWWILODWYESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethylphenyl) 2-(2-ethoxyphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

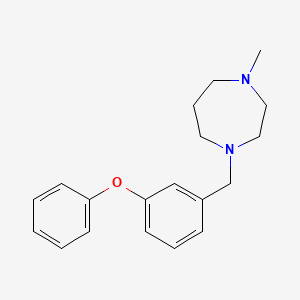
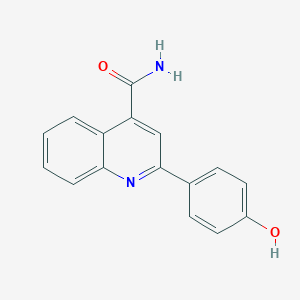
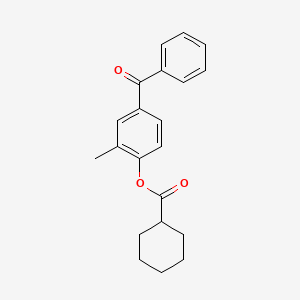
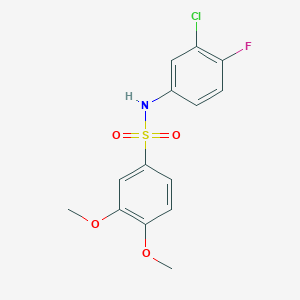
![2-(1H-benzimidazol-2-yl)-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5675237.png)
![{methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}[2-(methylthio)phenyl]acetic acid](/img/structure/B5675241.png)
![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5675250.png)

![(3S*,4S*)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5675252.png)
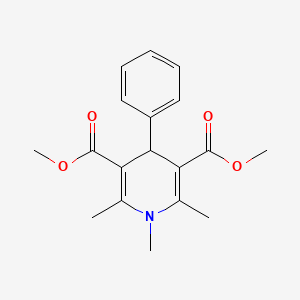
![1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5675263.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)
![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)